Dimethyl (2-oxoheptyl)phosphonate

Catalog No.
S708814
CAS No.
36969-89-8
M.F
C9H19O4P
M. Wt
222.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl (2-oxoheptyl)phosphonate

CAS Number

36969-89-8

Product Name

Dimethyl (2-oxoheptyl)phosphonate

IUPAC Name

1-dimethoxyphosphorylheptan-2-one

Molecular Formula

C9H19O4P

Molecular Weight

222.22 g/mol

InChI

InChI=1S/C9H19O4P/c1-4-5-6-7-9(10)8-14(11,12-2)13-3/h4-8H2,1-3H3

InChI Key

LQZCYXCHWNQBKX-UHFFFAOYSA-N

SMILES

CCCCCC(=O)CP(=O)(OC)OC

Synonyms

P-(2-Oxoheptyl)-phosphonic Acid Dimethyl Ester; (2-Oxoheptyl)phosphonic Acid Dimethyl Ester; Dimethyl (Hexanoylmethyl)phosphonate; Dimethyl 2-Oxoheptanephosphonate; Dimethyl 2-Oxoheptylphosphate; Dimethyl β-Oxoheptylphosphonate

Canonical SMILES

CCCCCC(=O)CP(=O)(OC)OC

Key Intermediate in Prostaglandin Synthesis:

Dimethyl (2-oxoheptyl)phosphonate serves as a key intermediate in the laboratory synthesis of various prostaglandins. Prostaglandins are a group of naturally occurring lipid mediators involved in diverse physiological processes, including:

  • Inflammation
  • Blood clotting
  • Smooth muscle contraction
  • Uterine function

Researchers utilize dimethyl (2-oxoheptyl)phosphonate as a building block to create specific prostaglandins for further study in various scientific fields, such as:

  • Understanding the mechanisms of prostaglandin-related diseases
  • Developing new therapeutic drugs targeting prostaglandin pathways

Source

Potential Applications in Other Areas:

While research on dimethyl (2-oxoheptyl)phosphonate primarily focuses on its role in prostaglandin synthesis, there is ongoing exploration of its potential applications in other areas. These include:

  • Development of novel materials with specific properties due to the molecule's unique chemical structure.
  • Investigation of its biological activity beyond prostaglandin synthesis, although this area requires further research.

Dimethyl (2-oxoheptyl)phosphonate is an organophosphorus compound with the molecular formula C9H19O4P. It is characterized by a phosphonate group attached to a heptyl chain with a carbonyl functional group. This compound is notable for its potential applications in various fields, including organic synthesis and biological research. It is often used as a building block in the synthesis of more complex molecules due to its reactivity and functional groups.

Typical of phosphonates, such as:

  • Nucleophilic Substitution: The phosphonate group can undergo nucleophilic attack, leading to the formation of new carbon-phosphorus bonds.
  • Hydrolysis: In aqueous environments, it can hydrolyze to form the corresponding phosphonic acid.
  • Condensation Reactions: It can react with amines or alcohols to form amides or esters, respectively.

These reactions make it a versatile intermediate in organic synthesis and medicinal chemistry .

Dimethyl (2-oxoheptyl)phosphonate can be synthesized through several methods:

  • Phosphorylation Reaction: The reaction of heptanone with dimethyl phosphite under acidic conditions can yield dimethyl (2-oxoheptyl)phosphonate.
  • Direct Esterification: Reacting heptan-2-one with phosphorus oxychloride followed by treatment with methanol can also produce this compound.
  • Transesterification: Using dimethyl phosphite and heptan-2-one in the presence of a catalyst leads to the desired product.

These methods highlight its accessibility for laboratory synthesis and industrial applications .

Dimethyl (2-oxoheptyl)phosphonate has several applications:

  • Intermediate in Organic Synthesis: It serves as a versatile building block for synthesizing various organic compounds.
  • Potential Agrochemical: Its properties may allow it to function as a precursor for pesticides or herbicides.
  • Research Tool: Used in biochemical studies to explore enzyme interactions and mechanisms .

Interaction studies involving dimethyl (2-oxoheptyl)phosphonate focus on its reactivity with biological macromolecules such as proteins and nucleic acids. These studies are crucial for understanding its potential role in drug design and development. Specific interactions may include:

  • Enzyme Inhibition: Investigating how it affects enzyme activity could provide insights into its medicinal properties.
  • Binding Studies: Analyzing its binding affinity to various biological targets can help elucidate its mechanism of action .

Dimethyl (2-oxoheptyl)phosphonate is related to several other organophosphorus compounds. A comparison highlights its unique features:

Compound NameMolecular FormulaUnique Features
Dimethyl methylphosphonateC3H9O4PCommonly used as a pesticide precursor
Diethyl (2-oxoheptyl)phosphonateC11H23O4PLarger ethyl groups increase lipophilicity
Dimethyl phenylphosphonateC9H11O4PAromatic ring influences reactivity
Dimethyl (3-oxobutyl)phosphonateC7H15O4PShorter carbon chain alters biological activity

Dimethyl (2-oxoheptyl)phosphonate's unique heptyl chain and carbonyl group contribute to its distinct reactivity and potential applications compared to these similar compounds .

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (50%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H413 (50%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

36969-89-8

Dates

Modify: 2023-08-15

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